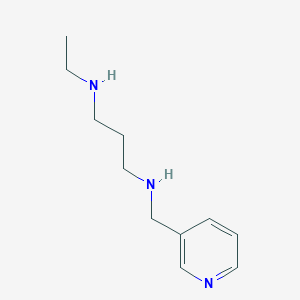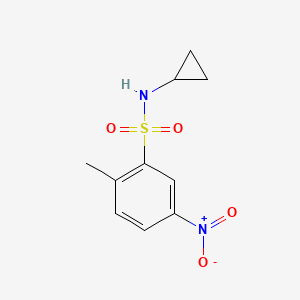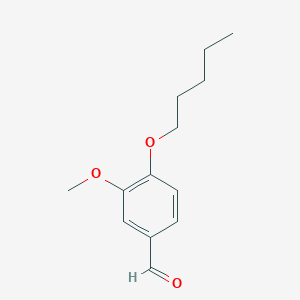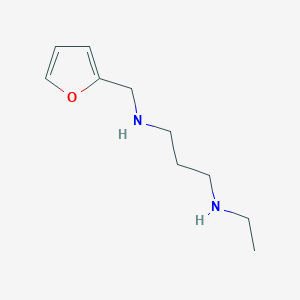
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
説明
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine, or EPMPD, is an organic compound with a variety of applications in the scientific research field. It is a colorless, water-soluble liquid with a slight amine odor. It is used as a building block for the synthesis of a wide range of organic compounds. It is also used as a reagent in a variety of chemical reactions.
科学的研究の応用
EPMPD is used as a building block in the synthesis of a wide range of organic compounds. It is used as a reagent in a variety of chemical reactions, including the synthesis of a variety of heterocyclic compounds, such as pyridine and indole derivatives. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
作用機序
EPMPD is a versatile reagent that can be used in a variety of chemical reactions. It is used as a nucleophile in the substitution reactions of halogenated organic compounds. It can also be used in the synthesis of heterocyclic compounds, such as pyridine and indole derivatives, by reacting with aldehydes or ketones.
Biochemical and Physiological Effects
EPMPD is not known to have any direct biochemical or physiological effects. However, some of the compounds synthesized using EPMPD may have direct biochemical or physiological effects.
実験室実験の利点と制限
The main advantage of using EPMPD in laboratory experiments is its versatility. It can be used as a reagent in a variety of chemical reactions and is also used as a building block for the synthesis of a wide range of organic compounds. The main limitation of using EPMPD in laboratory experiments is its volatility, which can make it difficult to handle.
将来の方向性
In the future, EPMPD may be used in the synthesis of a wider range of organic compounds, such as polymers, polysaccharides, and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, EPMPD may be used in the development of new synthetic methods, such as asymmetric catalysis. Finally, it may be used in the development of new materials, such as catalysts, for a variety of applications.
特性
IUPAC Name |
N-ethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-12-7-4-8-14-10-11-5-3-6-13-9-11/h3,5-6,9,12,14H,2,4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKGQCDADGEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate](/img/structure/B3168612.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)
![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)


amine](/img/structure/B3168654.png)





![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)